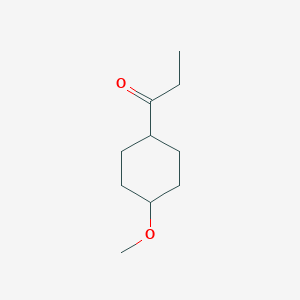

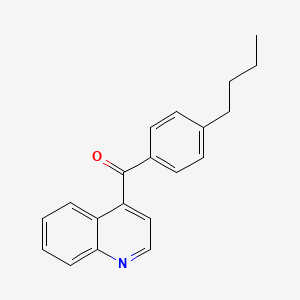

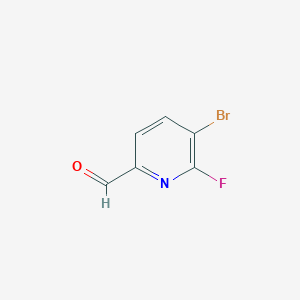

![molecular formula C8H8BrN3 B1383090 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956386-61-0](/img/structure/B1383090.png)

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Overview

Description

Synthesis Analysis

A novel and straightforward synthetic route has been developed for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. The method provides moderate to good yields of the desired products, making it an efficient and practical approach .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For instance, it can undergo sequential opening/closing cascade reactions to form the pyrazolo[3,4-b]pyridine scaffold. The use of AC-SO3H as a solid catalyst enhances the reaction efficiency and selectivity .

Scientific Research Applications

Pharmaceutical Research

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine: is utilized as a high-quality reference standard in pharmaceutical testing . Its structural specificity makes it an excellent candidate for developing targeted therapeutic agents.

Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are important for creating compounds with potential biological activity .

Molecular Docking Studies

The compound’s derivatives are used in molecular docking studies to evaluate the binding modes between potential drug candidates and their target proteins. This is crucial for drug design and development .

Catalysis

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine: derivatives have been investigated for their catalytic activity, which is essential for facilitating chemical reactions in synthetic pathways .

Biological Evaluation

Researchers use this compound to design and synthesize new molecules, which are then biologically evaluated for their therapeutic potential, particularly in the fields of oncology and neurology .

Analytical Chemistry

As a reference standard, it is used in analytical chemistry to ensure the accuracy and precision of analytical methods, which is vital for quality control in pharmaceuticals .

properties

IUPAC Name |

5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMFVBHDIVJVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N(N=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

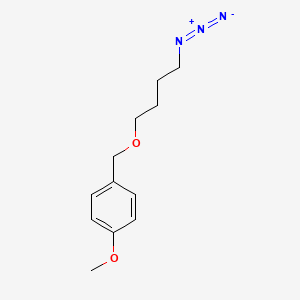

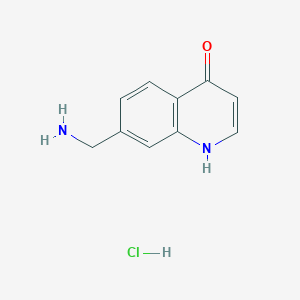

![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

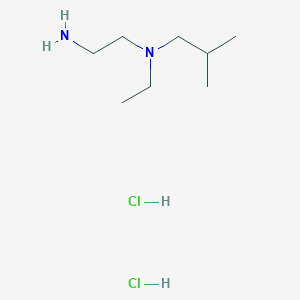

![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)

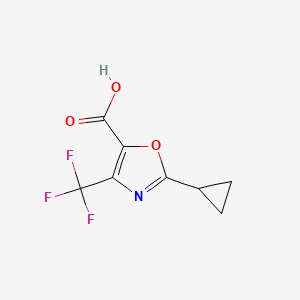

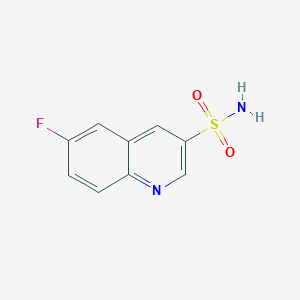

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)